3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide (non-preferred name)
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Overview
Description
3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide is a complex organic compound with the molecular formula C19H20FN3O5 . This compound is notable for its unique structure, which includes a fluorine atom, a benzamide group, and a hydrazinyl linkage to a trimethoxybenzylidene moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Fluorination: The intermediate is then subjected to fluorination using a suitable fluorinating agent to introduce the fluorine atom.
Coupling with Benzamide: The final step involves coupling the fluorinated hydrazone with benzamide under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound’s hydrazinyl and benzamide groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide
- 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide
Uniqueness
The uniqueness of 3-fluoro-N-{2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethyl}benzamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C19H20FN3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-fluoro-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20FN3O5/c1-26-15-7-12(8-16(27-2)18(15)28-3)10-22-23-17(24)11-21-19(25)13-5-4-6-14(20)9-13/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
SHUOKQWBJFKXEY-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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